2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine
Overview
Description
2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with two imidazole rings, each bearing diphenyl groups. The stereochemistry of the imidazole rings is specified as (4R,5R), indicating the spatial arrangement of the substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,6-dibromopyridine with chiral imidazole derivatives in the presence of a base can yield the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These complexes can exhibit unique catalytic properties or biological activities. The pathways involved may include coordination to metal centers, activation of substrates, and facilitation of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine
- 2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
- 2,6-Bis((4S)-4-phenyl-2-oxazolinyl)pyridine
Uniqueness
The uniqueness of 2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine lies in its specific stereochemistry and the presence of diphenyl-substituted imidazole rings. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in coordination chemistry and material science .
Properties
IUPAC Name |
2,6-bis[(4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H29N5/c1-5-14-24(15-6-1)30-31(25-16-7-2-8-17-25)38-34(37-30)28-22-13-23-29(36-28)35-39-32(26-18-9-3-10-19-26)33(40-35)27-20-11-4-12-21-27/h1-23,30-33H,(H,37,38)(H,39,40)/t30-,31-,32-,33-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPVMXCHSLHBIP-XEXPGFJZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N=C(N2)C3=NC(=CC=C3)C4=NC(C(N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](N=C(N2)C3=NC(=CC=C3)C4=N[C@@H]([C@H](N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H29N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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